molecular formula C36H30Cl4N8O2Zn B12688615 bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium;tetrachlorozinc(2-) CAS No. 84057-77-2

bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium;tetrachlorozinc(2-)

Cat. No.: B12688615
CAS No.: 84057-77-2
M. Wt: 813.9 g/mol
InChI Key: ZVDPHONKAIRWPP-UHFFFAOYSA-J
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Description

Bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium;tetrachlorozinc(2-) is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of cyanoethyl groups and a phenoxazinylidene core, coordinated with a tetrachlorozinc(2-) anion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium typically involves the cyanoethylation of phenoxazinylidene derivatives. One common method includes the reaction of phenoxazinylidene with acrylonitrile in the presence of a catalyst such as yttrium nitrate. This reaction is carried out under ambient temperature in a protic solvent, leading to the selective formation of the cyanoethylated product .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyanoethylation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanoethyl groups to primary amines.

    Substitution: The cyanoethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions include various derivatives of phenoxazinylidene, such as amines, oxides, and substituted phenoxazinylidene compounds .

Scientific Research Applications

Bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium involves its ability to act as a phosphorylating agent. The compound interacts with nucleophiles, facilitating the formation of phosphoramidite intermediates. These intermediates can then undergo further reactions to form stable phosphate esters. The molecular targets include hydroxyl groups on nucleosides, leading to the formation of oligonucleotides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium stands out due to its unique phenoxazinylidene core, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specialized applications where other phosphorylating agents may not be as effective.

Properties

CAS No.

84057-77-2

Molecular Formula

C36H30Cl4N8O2Zn

Molecular Weight

813.9 g/mol

IUPAC Name

bis(2-cyanoethyl)-phenoxazin-3-ylideneazanium;tetrachlorozinc(2-)

InChI

InChI=1S/2C18H15N4O.4ClH.Zn/c2*19-9-3-11-22(12-4-10-20)14-7-8-16-18(13-14)23-17-6-2-1-5-15(17)21-16;;;;;/h2*1-2,5-8,13H,3-4,11-12H2;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

ZVDPHONKAIRWPP-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=[N+](CCC#N)CCC#N)C=C3O2.C1=CC=C2C(=C1)N=C3C=CC(=[N+](CCC#N)CCC#N)C=C3O2.Cl[Zn-2](Cl)(Cl)Cl

Origin of Product

United States

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